molecular formula C23H22N4O3 B398565 (3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide

(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide

Cat. No.: B398565
M. Wt: 402.4g/mol
InChI Key: PLIZPCYEYZQPHJ-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide is an organic compound characterized by its complex structure, which includes a benzyloxyphenyl group, a pyridinylcarbonyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and pyridinylcarbonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include hydrazine derivatives, pyridine carboxylic acids, and benzyl alcohols. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4g/mol

IUPAC Name

N-[(E)-[4-oxo-4-(4-phenylmethoxyanilino)butan-2-ylidene]amino]pyridine-3-carboxamide

InChI

InChI=1S/C23H22N4O3/c1-17(26-27-23(29)19-8-5-13-24-15-19)14-22(28)25-20-9-11-21(12-10-20)30-16-18-6-3-2-4-7-18/h2-13,15H,14,16H2,1H3,(H,25,28)(H,27,29)/b26-17+

InChI Key

PLIZPCYEYZQPHJ-YZSQISJMSA-N

SMILES

CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.